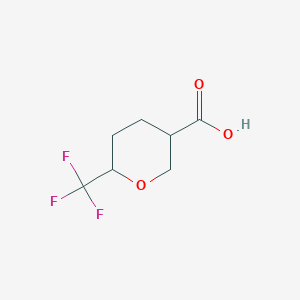
6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid is a chemical compound with the molecular formula C7H9F3O3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The trifluoromethyl group attached to the ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:
Hydroalkoxylation of γ- and δ-hydroxy olefins: This method uses platinum-catalyzed hydroalkoxylation to form the tetrahydropyran ring.
Cyclization of homoallyl alcohols with aldehydes: Cerium ammonium nitrate is used to cyclize homoallyl alcohols with aldehydes, yielding tetrahydropyran derivatives.
Intramolecular hydroalkoxylation: Lanthanide triflates catalyze the intramolecular hydroalkoxylation of hydroxyalkenes in room temperature ionic liquids, producing tetrahydropyrans.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of prostaglandins and proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . These interactions suggest its potential use as an anti-inflammatory agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-Oxo-2H-pyran-6-carboxylic acid: A related compound with a similar ring structure but different functional groups.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another derivative of tetrahydropyran with distinct chemical properties.
Uniqueness
6-(Trifluoromethyl)tetrahydro-2H-pyran-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring these specific properties.
Propriétés
Formule moléculaire |
C7H9F3O3 |
|---|---|
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
6-(trifluoromethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h4-5H,1-3H2,(H,11,12) |
Clé InChI |
DVWUKMBFEJJCFD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OCC1C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


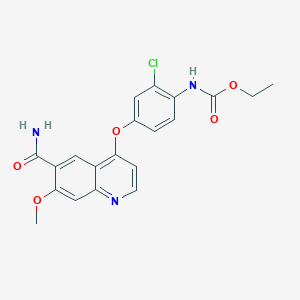
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
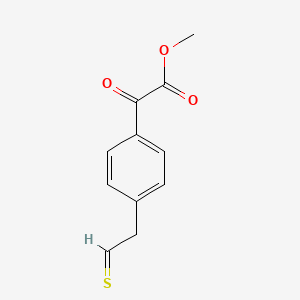
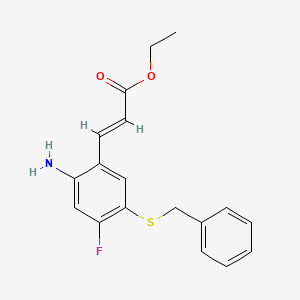
![2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B12944768.png)

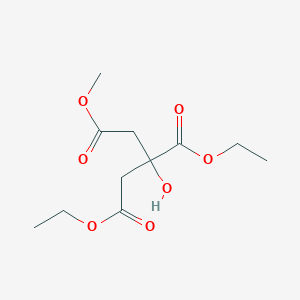
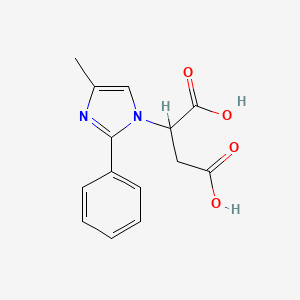
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
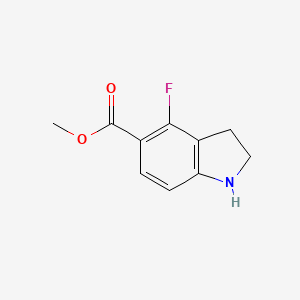
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
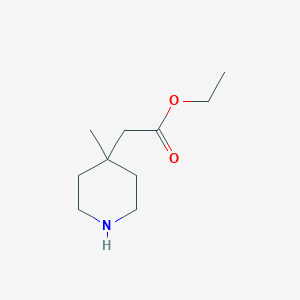
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
